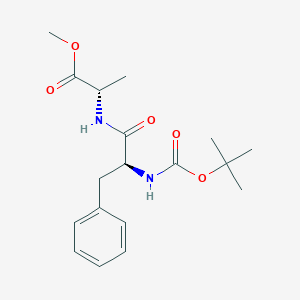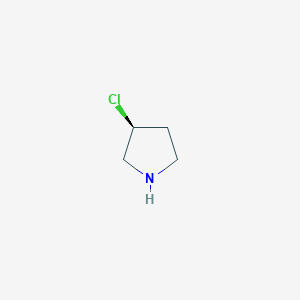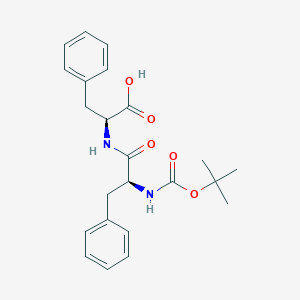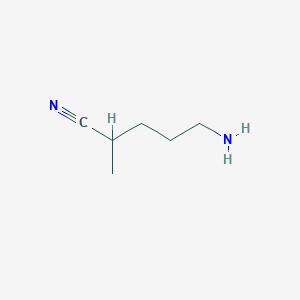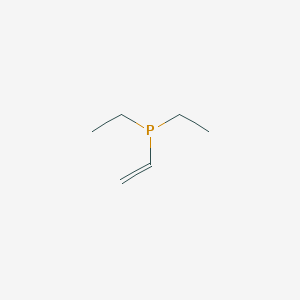
Ethyl 3-cyclopropylpyrazole-4-carboxylate
Descripción general
Descripción
Ethyl 3-cyclopropylpyrazole-4-carboxylate (ECPC) is a synthetic compound that has been used in a variety of scientific and medical research applications. ECPC is a derivative of pyrazole, a five-member heterocyclic aromatic compound. It is a colorless, odorless, and relatively stable compound. ECPC has a variety of biochemical and physiological effects, and has been studied for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Ethyl 3-oxopyrazolidine-4-carboxylates are formed through reactions involving hydrazine hydrate and αβ-unsaturated diesters or β-anilino-diesters. This synthesis process, however, is limited due to the occurrence of other reactions like cleavage of the diesters (O'Callaghan, 1972).
- Cyclisation of ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxo-propionates with various amino compounds results in the formation of polyfluoroalkylated dihydroazolo[1,5-a]pyrimidines. These products undergo isomerisation depending on the solvent and the length of the fluoroalkyl substituent (Goryaeva et al., 2009).
Applications in Corrosion Inhibition
- Some bipyrazole derivatives, including ethyl 5,5'-dimethyl-1'H-1,3'-bipyrazole-4-carboxylate, have been synthesized and used as corrosion inhibitors for steel in acidic media. These compounds show increased inhibition efficiency and decreased corrosion rate with higher concentrations (Zarrok et al., 2012).
Antileukemic Activity
- Studies on ethyl pyrazole-4-carboxylate derivatives have shown that certain triazenopyrazoles in solution decompose by light and undergo transformations relevant to leukemia treatment. These compounds have shown to increase survival time in leukemia assays (Shealy & O'Dell, 1971).
Synthesis of Hybrid Molecules for Biological Activities
- Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing various heterocyclic nuclei have been synthesized starting from ethyl piperazine-1-carboxylate. These compounds exhibit antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013).
Targeting Mitochondria in Colorectal Carcinoma
- A novel set of compounds linked to ethyl 1,3-diphenylpyrazole-4-carboxylates moiety have shown potential in targeting mitochondria in colorectal carcinoma. These compounds interfere with the intrinsic pathway of apoptosis at the mitochondrial level (Mohamed et al., 2020).
Mecanismo De Acción
While the specific mechanism of action for Ethyl 3-Cyclopropylpyrazole-4-carboxylate is not mentioned in the search results, pyrazole derivatives have shown promising antimicrobial, anticancer, anti-inflammatory, and antiviral properties . They exhibit the capability to potentially inhibit the activity of certain enzymes .
Safety and Hazards
Direcciones Futuras
The future directions in the research of pyrazole derivatives, including Ethyl 3-Cyclopropylpyrazole-4-carboxylate, involve the integration of green methodologies . This includes the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .
Propiedades
IUPAC Name |
ethyl 5-cyclopropyl-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-9(12)7-5-10-11-8(7)6-3-4-6/h5-6H,2-4H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCJVGPZFAUPOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






